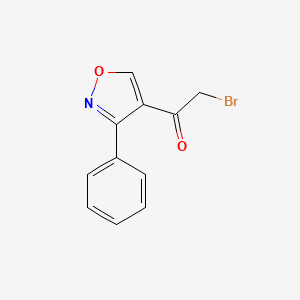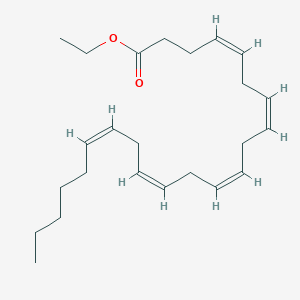![molecular formula C16H16N4O B2840303 1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol CAS No. 2380080-22-6](/img/structure/B2840303.png)
1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol typically involves multi-step reactions. One common synthetic route includes the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to afford the desired ethyl carboxylates . Another method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions to synthesize heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkages .
Análisis De Reacciones Químicas
1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol involves its role as a protein kinase inhibitor. It targets specific enzymes that are essential for cellular signaling processes, such as cell growth regulation, differentiation, migration, and metabolism. By inhibiting these enzymes, the compound can alter cell cycle progression and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-Phenyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-1-ol is similar to other pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds also exhibit protein kinase inhibitory activity and have been studied for their anticancer potential . this compound is unique due to its specific structural features and its ability to target multiple cancer cell lines with high potency .
Propiedades
IUPAC Name |
1-phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-15(12-4-2-1-3-5-12)7-9-18-16-13-6-8-17-10-14(13)19-11-20-16/h1-6,8,10-11,15,21H,7,9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEYHRCDGDCHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=NC=NC3=C2C=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(6-benzyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2840220.png)
![5-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2840221.png)

![N-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2840224.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide](/img/structure/B2840225.png)


![N-(3-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2840234.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2840235.png)


![1-methyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![Tert-butyl 3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2840240.png)

